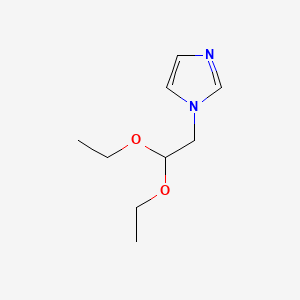
1-(2,2-Diethoxyethyl)-1H-imidazole
Übersicht
Beschreibung
The compound 1-(2,2-Diethoxyethyl)-1H-imidazole is a derivative of the imidazole heterocycle, which is known for its significance in biological and pharmaceutical contexts. Imidazole rings are ionizable aromatic compounds that can enhance the pharmacokinetic properties of molecules, including solubility and bioavailability, making them valuable in medicinal chemistry .
Synthesis Analysis
While the specific synthesis of 1-(2,2-Diethoxyethyl)-1H-imidazole is not detailed in the provided papers, it is known that there are several methods for synthesizing imidazole-containing compounds. These methods are crucial for producing compounds with potential biological activities, such as antimicrobial and anticancer properties . The synthesis of related compounds involves characterizations such as FT-IR spectroscopy, nuclear magnetic resonance, and elemental analysis, which are standard techniques for confirming the structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied using X-ray diffraction. For example, related compounds such as diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate have been crystallized and analyzed to reveal specific molecular interactions and arrangements . Although the exact molecular structure analysis of 1-(2,2-Diethoxyethyl)-1H-imidazole is not provided, similar analytical techniques would likely be employed to understand its structure.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, leveraging the reactivity of the imidazole ring. The papers do not provide specific reactions for 1-(2,2-Diethoxyethyl)-1H-imidazole, but they do suggest that imidazole-containing compounds have a wide range of reactivity that can be exploited in medicinal chemistry for the development of new pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of intramolecular interactions, such as hydrogen bonds and aromatic interactions, can affect the compound's stability and stacking arrangements . These properties are essential for understanding the behavior of the compounds in biological systems and for optimizing their pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
1. Antileishmanial and Antimalarial Applications
- Summary of Application: Pyrazole-bearing compounds, which are similar to “1-(2,2-Diethoxyethyl)-1H-imidazole”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Synthesis of Tetrahydroisoquinoline Derivatives
- Summary of Application: A compound similar to “1-(2,2-Diethoxyethyl)-1H-imidazole” was used in the diastereomeric synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Methods of Application: The synthesis involved a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes: The synthesis resulted in the production of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
3. Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
- Summary of Application: Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which are similar to “1-(2,2-Diethoxyethyl)-1H-imidazole”, have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antiviral activities of the synthesized derivatives were evaluated against influenza virus .
- Results or Outcomes: The result revealed that some of the synthesized derivatives displayed superior antiviral activity .
4. Peripheral Catechol-O-Methyltransferase Inhibitor
- Summary of Application: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a compound similar to “1-(2,2-Diethoxyethyl)-1H-imidazole”, isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease, and synthetized from L-DOPA, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
- Methods of Application: The compound was isolated from Mucuna pruriens and synthetized from L-DOPA . The in vitro inhibitory activities of the compound were evaluated against catechol-O-methyltransferase .
- Results or Outcomes: The result revealed that the compound displayed superior inhibitory activity against catechol-O-methyltransferase .
5. Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
- Summary of Application: Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which are similar to “1-(2,2-Diethoxyethyl)-1H-imidazole”, have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antiviral activities of the synthesized derivatives were evaluated against influenza virus .
- Results or Outcomes: The result revealed that some of the synthesized derivatives displayed superior antiviral activity .
6. Peripheral Catechol-O-Methyltransferase Inhibitor
- Summary of Application: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid (B) (Figure 1), a compound similar to “1-(2,2-Diethoxyethyl)-1H-imidazole”, isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease, and synthetized from L-DOPA, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
- Methods of Application: The compound was isolated from Mucuna pruriens and synthetized from L-DOPA . The in vitro inhibitory activities of the compound were evaluated against catechol-O-methyltransferase .
- Results or Outcomes: The result revealed that the compound displayed superior inhibitory activity against catechol-O-methyltransferase .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQTELOLYOJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-1H-imidazole | |
CAS RN |
18999-43-4 | |
| Record name | 1-(2,2-Diethoxyethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-diethoxyethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






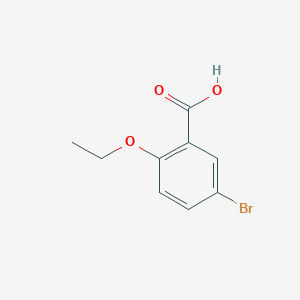
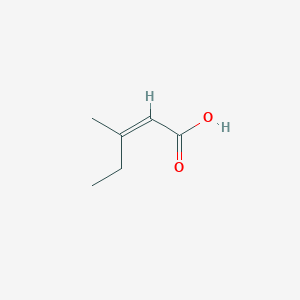
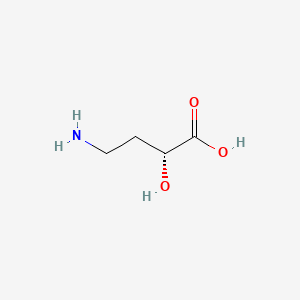
![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
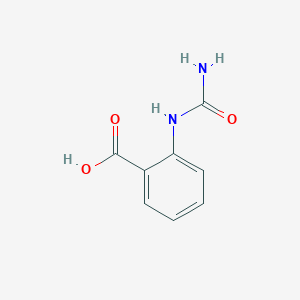
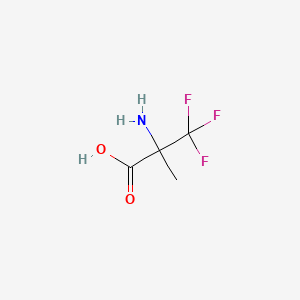
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)